3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE
Overview
Description
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a benzimidazole moiety, a fluorophenyl group, and a pyrrolidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE typically involves multiple steps. One common method starts with the reaction of 1H-benzimidazole-2-thione with 4-fluorobenzaldehyde in a solvent like dimethyl sulfoxide (DMSO) to form an intermediate compound. This intermediate is then reacted with a suitable reagent, such as thiosemicarbazide, under reflux conditions in ethanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole or fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: The compound’s benzimidazole moiety is known for its biological activity, including antibacterial, antiviral, and anticancer properties.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for 3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function. This interaction can lead to the inhibition of enzymes or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Shares the benzimidazole and sulfanyl groups but lacks the pyrrolidinedione core.
2-(1-Hydroxyethyl)benzimidazole: Similar benzimidazole structure but with a hydroxyethyl group instead of the ethylthio and fluorophenyl groups.
Uniqueness
The uniqueness of 3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-(4-FLUOROPHENYL)PYRROLIDINE-2,5-DIONE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-12-5-7-13(8-6-12)23-18(24)11-16(19(23)25)26-10-9-17-21-14-3-1-2-4-15(14)22-17/h1-8,16H,9-11H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAKHFGGYZPNQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SCCC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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